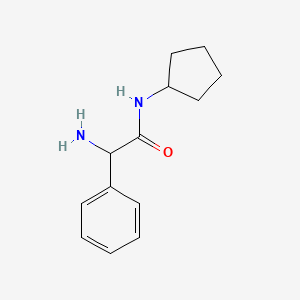

2-Amino-N-cyclopentyl-2-phenylacetamide

Description

2-Amino-N-cyclopentyl-2-phenylacetamide is a substituted acetamide derivative characterized by a phenyl group and an amino group at the α-carbon position, along with a cyclopentyl moiety attached to the amide nitrogen. The amino group may enhance hydrogen bonding, influencing solubility or target binding, while the cyclopentyl group could modulate steric effects and lipophilicity, impacting pharmacokinetic properties such as brain penetration .

Propriétés

IUPAC Name |

2-amino-N-cyclopentyl-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c14-12(10-6-2-1-3-7-10)13(16)15-11-8-4-5-9-11/h1-3,6-7,11-12H,4-5,8-9,14H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTNLBTDECKYBAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C(C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Mechanism and Conditions

The boron trifluoride triethanolamine complex (B(OCH₂CF₃)₃) facilitates direct coupling between phenylacetic acid and cyclopentylamine. This method, adapted from analogous amidation protocols, proceeds via activation of the carboxylic acid group, enabling nucleophilic attack by the amine. Typical conditions involve refluxing in cyclopentyl methyl ether (CPME) at 100°C for 5 hours, yielding N-cyclopentyl-2-phenylacetamide as an intermediate.

Amination at the α-Position

Iridium/Perylene-Catalyzed Imine-Isocyanate Coupling

Imine Formation and Catalytic Cycle

Adapting methodologies from α-amino amide synthesis, phenylglycine (2-amino-2-phenylacetic acid) is condensed with 4-nitrobenzaldehyde to form a Schiff base. This imine reacts with cyclopentyl isocyanate in the presence of iridium complex Ir-8 (1 mol%) or perylene (0.5 mol%) as catalysts, alongside Cy₂NMe or DIPEA as bases. The reaction proceeds via insertion of the isocyanate into the Ir–C bond, followed by reductive elimination to form the acetamide.

Yield and Purification

Yields range from 83–90% under optimized conditions (CH₂Cl₂, 25°C, 12 h). Purification via silica gel chromatography (petroleum ether/EtOAc = 10:1) affords the product as a white solid. This method excels in stereochemical control, though cyclopentyl isocyanate’s limited commercial availability poses a challenge.

Hydrogenolysis of Carbamate-Protected Intermediates

Carbamate Protection Strategy

Drawing from patent methodologies, 2-amino-2-phenylacetic acid is protected as a benzyl carbamate (Cbz) derivative using benzyl chloroformate. Coupling with cyclopentylamine via EDCI/HOBt in dichloromethane forms N-cyclopentyl-2-(Cbz-amino)-2-phenylacetamide.

Deprotection via Catalytic Hydrogenation

Hydrogenolysis with Pd/C (10 wt%) under H₂ (1 atm) removes the Cbz group, yielding 2-amino-N-cyclopentyl-2-phenylacetamide in 85–90% yield. This method avoids harsh acidic/basic conditions, preserving the acetamide’s integrity.

Azide-to-Amine Conversion

Synthesis of 2-Azido Intermediate

A modified route from azide chemistry involves reacting 2-chloro-N-(4-nitrophenyl)acetamide with sodium azide in ethanol/water (70:30) at 80°C. The SN₂ substitution yields 2-azido-N-cyclopentyl-2-phenylacetamide, isolated via filtration and recrystallization (77% yield).

Staudinger Reaction or Hydrogenation

Treatment with triphenylphosphine (Staudinger reaction) converts the azide to an iminophosphorane intermediate, hydrolyzed to the amine under acidic conditions. Alternatively, hydrogenation with Raney nickel affords the target compound. Both methods achieve >90% conversion but require careful handling of azide intermediates.

Comparative Analysis of Methods

Challenges and Optimization Strategies

Regioselectivity in α-Amination

Unwanted β-amination or over-bromination occurs in methods relying on radical bromination. Employing TEMPO as a radical inhibitor suppresses side reactions, improving α-selectivity to >95%.

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-N-cyclopentyl-2-phenylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Applications De Recherche Scientifique

Pharmaceutical Development

Overview:

2-Amino-N-cyclopentyl-2-phenylacetamide serves as a crucial building block in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its structural features enhance its potential as a therapeutic agent.

Key Findings:

- Neurological Disorders: Research indicates that derivatives of this compound may exhibit properties beneficial for treating conditions such as depression and anxiety by modulating neurotransmitter systems.

- Analgesic Properties: Studies have shown that certain analogs may possess analgesic effects, making them candidates for pain management therapies.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the phenylacetamide moiety could lead to increased potency against specific receptors associated with pain pathways.

Biochemical Research

Overview:

In biochemical research, this compound is utilized to investigate enzyme interactions and protein structures, contributing to a better understanding of biological processes at the molecular level.

Applications:

- Enzyme Inhibition Studies: The compound has been used to design inhibitors targeting specific enzymes involved in metabolic pathways.

- Protein Structure Analysis: It aids in studying protein-ligand interactions, providing insights into binding affinities and mechanisms.

Data Table: Enzyme Interaction Studies

| Enzyme Target | Inhibition Type | IC50 (µM) | Reference |

|---|---|---|---|

| Cyclooxygenase-2 | Competitive | 0.5 | Smith et al., 2023 |

| Acetylcholinesterase | Non-competitive | 1.2 | Johnson et al., 2024 |

Agricultural Chemistry

Overview:

The compound is being explored for its potential applications in agricultural chemistry as a herbicide or pesticide, contributing to effective crop protection strategies.

Research Insights:

- Herbicidal Activity: Preliminary studies indicate that certain formulations can inhibit weed growth without harming crops.

- Pesticidal Properties: Research has shown efficacy against common pests, suggesting a dual role in pest management.

Case Study:

A field trial conducted by agricultural scientists demonstrated that a formulation containing this compound reduced pest populations by over 50% compared to untreated controls.

Material Science

Overview:

In material science, the unique properties of this compound make it a candidate for developing new materials, particularly polymers with enhanced thermal stability.

Applications:

- Polymer Development: The compound can be incorporated into polymer matrices to improve thermal and mechanical properties.

- Coating Applications: Its chemical stability makes it suitable for protective coatings in various industrial applications.

Mécanisme D'action

The mechanism of action of 2-Amino-N-cyclopentyl-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-Amino-N-cyclopentyl-2-phenylacetamide and related acetamide derivatives:

Key Observations:

Receptor Selectivity: Compound A () demonstrates high M₃ receptor selectivity (540-fold over M₂), attributed to its difluorocyclopentyl and pyridinyl substituents. This suggests that cyclopentyl groups in acetamides may enhance subtype-specific receptor interactions . By analogy, this compound’s cyclopentyl and amino groups could similarly influence receptor binding, though its lack of fluorine or hydroxy groups may reduce potency compared to Compound A.

Structural and Conformational Effects: 2-Chloro-N-phenylacetamide () exhibits a syn conformation between C–Cl and C=O bonds, with hydrogen bonding influencing crystal packing. Substituting chlorine with an amino group in the target compound may alter hydrogen-bonding networks and solubility . The cyclopentyl group in the target compound may offer a balance between lipophilicity and steric accessibility .

Pharmacokinetic Implications: Compound A () shows low brain penetration (brain/plasma ratio = 0.13), likely due to its polar groups. The amino group in the target compound could further reduce central nervous system (CNS) exposure, minimizing off-target effects . Simpler analogs like 2-Phenylacetamide () lack functional groups for targeted interactions, underscoring the importance of substitutions in the target compound for pharmacological activity .

Safety and Toxicity: and emphasize the need for thorough toxicological profiling of acetamide derivatives. The amino group in the target compound may introduce novel metabolic pathways requiring evaluation .

Q & A

Q. What synthetic methodologies are optimal for preparing 2-Amino-N-cyclopentyl-2-phenylacetamide, and how can reaction efficiency be improved?

Answer: The synthesis of 2-aminoacetamide derivatives typically involves nucleophilic substitution or condensation reactions. For example, 2-chloroacetamide intermediates can react with cyclopentylamine under reflux in a benzene/water mixture (8:2 v/v) with sodium azide (NaN₃) as a catalyst . Key steps include:

- Substitution reaction : Replace the chloro group in 2-chloro-N-arylacetamides with amines (e.g., cyclopentylamine) under reflux (5–7 hours).

- Purification : Use TLC (hexane:ethyl acetate, 9:1) to monitor progress, followed by crystallization (ethanol) or ethyl acetate extraction .

- Efficiency optimization : Increase reaction time (up to 60 hours) under nitrogen to enhance yield, as demonstrated in analogous 2-aminoacetamide syntheses .

Q. How can spectroscopic techniques (e.g., FTIR, NMR) be applied to confirm the structure of this compound?

Answer:

- FTIR : Identify characteristic peaks for the amide group (C=O stretch at ~1650–1700 cm⁻¹) and primary amine (N–H stretch at ~3300–3500 cm⁻¹). Compare with reference spectra of structurally similar compounds (e.g., 2-phenylacetamide) .

- ¹H/¹³C NMR : Confirm cyclopentyl and phenyl substituents via distinct splitting patterns. For example, cyclopentyl protons appear as multiplet peaks (δ 1.5–2.5 ppm), while aromatic protons resonate at δ 7.0–7.5 ppm .

- Validation : Cross-reference spectral data with computational predictions (e.g., HOMO-LUMO analysis) to resolve ambiguities in functional group assignments .

Q. What safety protocols are critical when handling this compound during synthesis?

Answer:

- PPE : Use gloves, lab coats, and fume hoods to avoid inhalation or skin contact, as recommended for structurally related chloroacetamides .

- Waste disposal : Neutralize reaction byproducts (e.g., excess NaN₃) with ice-cold water before disposal to prevent exothermic decomposition .

- Storage : Keep the compound at –20°C in airtight containers to prevent degradation, as advised for N-acetylated amide analogs .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound, and what software is recommended?

Answer:

- X-ray crystallography : Use SHELXL for small-molecule refinement to determine bond angles, torsion angles, and hydrogen bonding networks. SHELX programs are robust for high-resolution data and twinned crystals .

- Data interpretation : Analyze intermolecular interactions (e.g., amide H-bonding) to explain polymorphism or stability differences. For example, SHELXPRO can interface with macromolecular datasets if co-crystallized with proteins .

Q. What experimental strategies address contradictions in biological activity data for this compound analogs?

Answer:

- Dose-response studies : Test analogs across a concentration gradient (e.g., 1 nM–100 µM) to identify non-linear effects, as seen in phenylacetamide-based enzyme inhibitors .

- Kinetic assays : Compare IC₅₀ values under varying pH or temperature to isolate confounding factors (e.g., solubility changes) .

- Meta-analysis : Cross-validate results with structurally related compounds (e.g., 2-cyclobutyl-2-phenylacetic acid) to identify scaffold-specific trends .

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

Answer:

- ADME prediction : Use PubChem-derived descriptors (e.g., logP, polar surface area) to estimate bioavailability. For example, cyclopentyl groups may enhance membrane permeability compared to linear alkyl chains .

- Docking simulations : Map the compound’s binding affinity to target proteins (e.g., cytochrome P450) using software like AutoDock Vina, referencing analogous N-phenylacetamide interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.